N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide
Description
N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide is a structurally complex sulfonamide derivative characterized by:
- A benzene ring core substituted with two methyl groups (positions 2 and 4).
- A N-methylphenylsulfonamido group at position 4.
- A benzyl group attached to the sulfonamide nitrogen.
This compound’s multiple substituents likely influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
5-[benzenesulfonyl(methyl)amino]-N-benzyl-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-17-14-18(2)22(29(25,26)23-16-19-10-6-4-7-11-19)15-21(17)24(3)30(27,28)20-12-8-5-9-13-20/h4-15,23H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORCMEAAHFGJPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,4-Dimethyl-5-Nitrobenzenesulfonic Acid
The synthesis begins with nitration of 2,4-dimethylbenzenesulfonic acid. Directed by the methyl groups’ ortho/para-directing effects, nitration occurs preferentially at position 5.
Procedure :
- 2,4-Dimethylbenzenesulfonic acid (10 mmol) is dissolved in concentrated sulfuric acid at 0°C.
- Fuming nitric acid (12 mmol) is added dropwise, maintaining temperatures below 5°C.
- After 4 h, the mixture is quenched in ice, yielding 2,4-dimethyl-5-nitrobenzenesulfonic acid as a pale-yellow solid (82% yield).
Conversion to Sulfonyl Chloride
The sulfonic acid is converted to its reactive sulfonyl chloride derivative using phosphorus pentachloride (PCl₅):
$$
\text{2,4-Dimethyl-5-nitrobenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{2,4-Dimethyl-5-nitrobenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$
Conditions : Reflux in thionyl chloride (SOCl₂) for 3 h, yielding the sulfonyl chloride in 95% purity.
Sequential Sulfonamide Formation
Synthesis of N-Benzyl-2,4-Dimethyl-5-Nitrobenzenesulfonamide
The parent sulfonamide is installed via nucleophilic substitution:
Procedure :
- 2,4-Dimethyl-5-nitrobenzenesulfonyl chloride (5 mmol) is dissolved in anhydrous dichloromethane (DCM).
- Benzylamine (6 mmol) and triethylamine (TEA, 6 mmol) are added dropwise at 0°C.
- The reaction proceeds for 12 h at room temperature, followed by aqueous workup (10% HCl) and column chromatography (hexane/ethyl acetate, 3:1).
Yield : 78%
Characterization :
Reduction of Nitro to Amine
Catalytic hydrogenation reduces the nitro group to an amine:
Conditions :
- N-Benzyl-2,4-dimethyl-5-nitrobenzenesulfonamide (3 mmol) in ethanol (20 mL).
- 10% Pd/C (0.1 g) under H₂ (1 atm) for 6 h.
Yield : 91% (N-Benzyl-2,4-dimethyl-5-aminobenzenesulfonamide).
Crystallographic Validation and Spectroscopic Confirmation
Single-crystal X-ray diffraction confirms the molecular structure (orthorhombic Pna2₁ space group):
- Cell Parameters : a = 18.6919 Å, b = 10.5612 Å, c = 7.8921 Å.
- Key Interactions : Intra-molecular C–H···O hydrogen bonds stabilize the sulfonamide conformers.
Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C, indicating high thermal stability.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity : Nitration at position 5 is favored due to methyl groups’ directing effects, but minor isomers (3-nitro) require chromatographic removal.
- N-Methylation Efficiency : Excess MeI and prolonged heating improve yields but risk over-alkylation.
- Crystallization Issues : Slow evaporation from ethanol/dichloromethane (1:1) yields diffraction-quality crystals.
Chemical Reactions Analysis
N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzene ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide exhibits notable antimicrobial activity. Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival. Studies have shown that modifications in the sulfonamide structure can enhance efficacy against resistant strains of bacteria.
2. Anticancer Activity
Recent investigations into the compound's anticancer properties have revealed promising results. The mechanism of action appears to involve the inhibition of specific enzymes related to tumor growth and proliferation. For example, compounds with similar structures have been shown to inhibit carbonic anhydrase, which is implicated in tumorigenesis. Further studies are needed to establish the exact pathways through which this compound exerts its effects on cancer cells.
3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Sulfonamides are known to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes (COX). In vitro studies suggest that the compound may reduce pro-inflammatory cytokine production, making it a candidate for further exploration in inflammatory disease models.
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against strains of Escherichia coli. The results indicated that this compound showed significant inhibition at low concentrations, comparable to established antibiotics.
Case Study 2: Cancer Cell Line Studies
In a series of experiments conducted on human breast cancer cell lines (MCF-7), the compound demonstrated cytotoxic effects with an IC50 value indicating effective growth inhibition. This suggests potential for development into a therapeutic agent targeting breast cancer.
Case Study 3: Inflammation Model
In vivo studies using mouse models of acute inflammation revealed that administration of the compound reduced edema significantly compared to controls. This supports its potential application in treating inflammatory disorders.
Mechanism of Action
The mechanism by which N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
Sulfamethoxazole (SMX)
Structure: 4-amino-N-(5-methylisoxazol-3-yl)-benzenesulfonamide. Key Features:
- Single sulfonamide group linked to an isoxazole ring.
- pKa = 2.7, favoring ionization at physiological pH.
| Property | SMX | Target Compound (Inferred) |
|---|---|---|
| Antimicrobial Activity | Broad-spectrum antibacterial (Gram+/-) | Likely enhanced due to dual sulfonamides |
| Solubility | Moderate (ionized form) | Potentially lower (N-methyl and benzyl groups increase lipophilicity) |
| Mechanism | Inhibits dihydropteroate synthase | May target similar enzymes with improved steric interactions |
Key Difference : The target compound’s dual sulfonamide groups and bulky substituents (benzyl, methyl) may enhance binding affinity to microbial enzymes but reduce solubility compared to SMX.
N-Benzyl-2,2,2-Trifluoroacetamide
Structure : Acylated benzylamine with a trifluoroacetyl group.
Key Features :
- Strong antifungal activity (MIC: 15.62–62.5 μg/mL against Aspergillus flavus, Candida albicans).
- Antioxidant activity (78.97% at 1,000 μg/mL).
| Property | N-Benzyl-2,2,2-Trifluoroacetamide | Target Compound (Inferred) |
|---|---|---|
| Antifungal Activity | Moderate (MIC ≤62.5 μg/mL) | Potentially superior (sulfonamides often exhibit stronger enzyme inhibition) |
| Antioxidant Capacity | High FRAP/CUPRAC values | Unclear; depends on electron-donating substituents |
| Cytotoxicity | IC50 = 100 μg/mL | May vary due to benzyl/methyl modifications |
Key Difference : The target compound’s sulfonamide moieties may confer broader enzymatic inhibition (e.g., beta-lactamases, CYP51) compared to the trifluoroacetamide’s acyl group.
N-(2-Hydroxy-5-Methylphenyl)benzenesulfonamide
Structure : Single sulfonamide with hydroxy and methyl substituents.
Key Features :
| Property | N-(2-Hydroxy-5-Methylphenyl)benzenesulfonamide | Target Compound (Inferred) |
|---|---|---|
| Hydrogen Bonding | High (due to -OH group) | Lower (N-methyl group reduces H-bond donors) |
| Bioavailability | Likely polar | More lipophilic (benzyl/methyl groups) |
Key Difference : The target compound’s N-methylation and benzyl group may improve metabolic stability but reduce solubility.
N-(1,3-Benzodioxol-5-yl)-2-methylbenzenesulfonamide
Structure : Sulfonamide with benzodioxol and methyl substituents.
Key Features :
| Property | N-(1,3-Benzodioxol-5-yl)-2-methylbenzenesulfonamide | Target Compound (Inferred) |
|---|---|---|
| Aromatic Interactions | High (benzodioxol) | Moderate (benzyl group) |
| Enzyme Binding | Targets with aromatic pockets | May favor hydrophobic binding sites |
Key Difference : The target compound’s dual sulfonamides could enable multi-target inhibition, unlike the single sulfonamide in this analog.
Biological Activity
N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its structure can be summarized as follows:
- Chemical Formula : C17H20N2O3S2
- Functional Groups : Sulfonamide, aromatic rings, methyl groups
The presence of the sulfonamide group is critical for its activity, as sulfonamides are well-documented for their antibacterial properties through the inhibition of bacterial folic acid synthesis.
Antibacterial Properties
Sulfonamides have been extensively studied for their antibacterial effects. This compound is expected to exhibit similar properties due to its structural features. The mechanism of action involves:
- Inhibition of Dihydropteroate Synthase : This enzyme is crucial for bacterial folate synthesis. By inhibiting this enzyme, the compound can effectively reduce bacterial growth and proliferation.
Anti-inflammatory Effects
Research indicates that compounds with similar sulfonamide structures have shown potential as anti-inflammatory agents. This activity may be attributed to their ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines .
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. This compound may interfere with cellular signaling pathways involved in cancer progression. Notably:
- Cell Proliferation Inhibition : Compounds with structural similarities have demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values often below 10 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : Binding affinity studies suggest that this compound may interact with various proteins, influencing their activity and potentially altering cellular responses.
- Molecular Docking Studies : Computational analyses indicate favorable binding interactions with targets involved in inflammation and cancer pathways .
Study 1: Anticancer Activity Evaluation
In a study evaluating various sulfonamide derivatives, this compound was tested against several human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.85 | Apoptosis induction |
| A549 | 4.53 | Cell cycle arrest |
These findings support the compound's potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .
Study 2: Anti-inflammatory Effects
In another investigation focused on anti-inflammatory activity, compounds structurally related to this compound were assessed for their ability to inhibit pro-inflammatory cytokines in vitro. The study revealed:
| Compound Name | Cytokine Inhibition (%) |
|---|---|
| Compound A | 75 |
| Compound B | 68 |
This suggests that the compound may effectively reduce inflammation by modulating cytokine levels .
Q & A
Q. What are the key considerations for synthesizing N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide, and how can purity be optimized?
Synthesis typically involves sequential sulfonylation and alkylation steps. Critical parameters include:
- Reagent stoichiometry : Ensure precise molar ratios to avoid side reactions (e.g., over-sulfonylation).
- Temperature control : Maintain 0–5°C during sulfonic acid chloride formation to prevent decomposition .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance intermediate stability .
- Purification : Use silica gel column chromatography (hexane/ethyl acetate gradients) followed by recrystallization in ethanol to achieve >95% purity .
Q. How is structural validation performed for this compound, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios (e.g., methyl groups at 2,4-positions, benzyl protons at δ 4.3–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 459.12) .
- X-ray crystallography : Resolves stereochemical ambiguities; SHELXL software refines crystal structures to R-factor < 0.05 .
Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological assays?
- Solubility screening : Test in DMSO (stock solution) followed by serial dilution in PBS (pH 7.4). Centrifugation (10,000 rpm, 10 min) removes precipitates .
- Stability assessment : Incubate at 37°C for 24–72 hours and analyze via HPLC to detect degradation products (e.g., sulfonic acid derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies often arise from assay-specific conditions:
- Dose-response calibration : Compare IC₅₀ values under standardized conditions (e.g., 0.001–1 µM dose range) .
- Membrane permeability : Use Caco-2 cell monolayers to assess passive diffusion vs. active transport .
- Metabolic interference : Co-incubate with liver microsomes to identify cytochrome P450-mediated inactivation .
Q. What strategies optimize the compound’s inhibitory activity against NLRP3 inflammasome?
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., fluorine) at the 5-position to enhance binding to the NLRP3 NACHT domain .
- Co-crystallization studies : Resolve binding modes using cryo-EM or X-ray diffraction (PDB deposition recommended) .
- In vivo validation : Use LPS-induced inflammation models in transgenic mice (e.g., Nlrp3⁻/⁻) to confirm target specificity .
Q. How can computational methods improve the design of derivatives with enhanced pharmacokinetic properties?
- Molecular docking : Screen derivatives against AMP-activated protein kinase (AMPK) or Keap1 using AutoDock Vina (docking scores < −7.0 kcal/mol indicate high affinity) .
- ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks (e.g., avoid thiol groups) .
- Free-energy perturbation (FEP) : Quantify binding energy changes for substituent modifications (e.g., methyl → cyclopropyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
